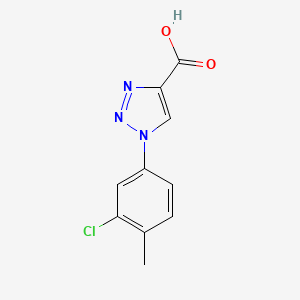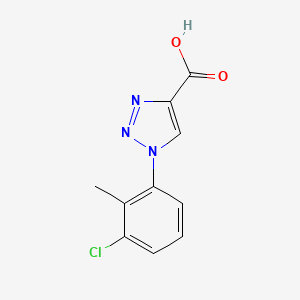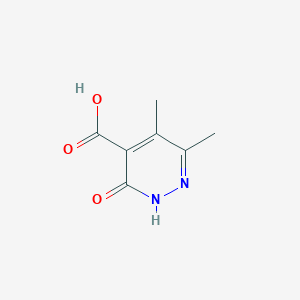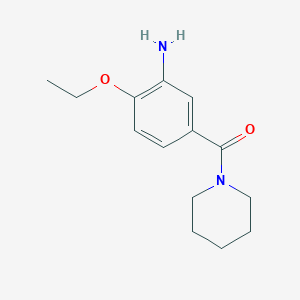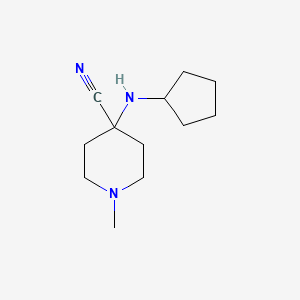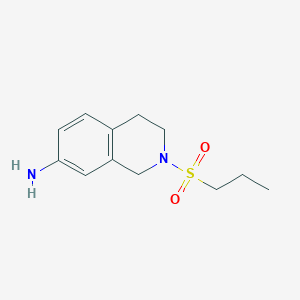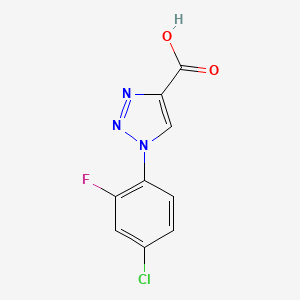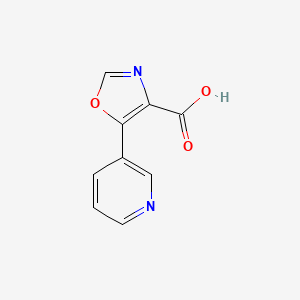
5-(Pyridin-3-yl)oxazole-4-carboxylic acid
Descripción general
Descripción
5-(Pyridin-3-yl)oxazole-4-carboxylic acid is a heterocyclic compound that contains a pyridinyl and oxazole moiety . It has a molecular weight of 190.16 .
Molecular Structure Analysis
The molecular formula of 5-(Pyridin-3-yl)oxazole-4-carboxylic acid is C9H6N2O3 . The InChI code is 1S/C9H6N2O3/c12-9(13)7-8(14-5-11-7)6-2-1-3-10-4-6/h1-5H,(H,12,13) .Physical And Chemical Properties Analysis
5-(Pyridin-3-yl)oxazole-4-carboxylic acid is a solid at room temperature .Aplicaciones Científicas De Investigación
Antimicrobial Activity
5-(Pyridin-3-yl)oxazole-4-carboxylic acid derivatives have been explored for their antimicrobial properties. For instance, the synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide, which included the use of 5-Pyridin-4-yl-1,3,4-oxadiazole-2-thiol, displayed notable antimicrobial activity against various microorganisms (Bayrak et al., 2009). Additionally, N-Aryl-5-(pyridin-3-yl)-1H/3H-1,2,3-triazole derivatives, synthesized via a convenient method, also exhibited moderate antimicrobial activity (Komsani et al., 2015).
Metal-Organic Frameworks (MOFs)
The synthesis of five new polymers based on 5-(pyridine-3-yl)pyrazole-3-carboxylic acid led to the creation of unique metal-organic frameworks with diverse structures and properties. These MOFs showed potential in areas such as fluorescence and magnetic interactions (Cheng et al., 2016).
Coordination Polymers and Properties
Studies on the coordination behavior of azaarylpyrazole carboxylic acids, including 5-(pyridine-3-yl)pyrazole-3-carboxylic acid, resulted in the synthesis of cadmium iodide coordination polymers. These structures displayed interesting properties such as luminescence enhancement compared to their corresponding ligands (Liu et al., 2013).
Spectrophotometric Determination
A study on the acid-base properties of triazole derivatives, including 5-(pyridin-3-yl) derivatives, in ethanol/water mixtures, provided insights into their chemical behavior and potential applications in various fields (Azimi et al., 2008).
Synthesis of Functionalized Compounds
The compound has been used as a scaffold for synthesizing other highly functionalized isoxazoles, indicating its utility in the creation of diverse chemical structures (Ruano et al., 2005).
Safety and Hazards
Propiedades
IUPAC Name |
5-pyridin-3-yl-1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-9(13)7-8(14-5-11-7)6-2-1-3-10-4-6/h1-5H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKMQJMXWFIAFBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(N=CO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Pyridin-3-yl)oxazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



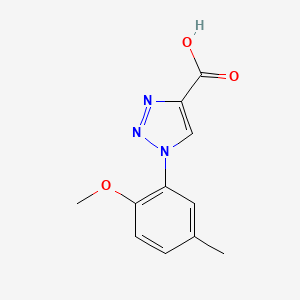
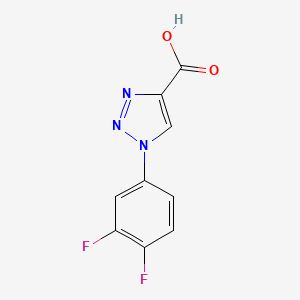
![4-{[(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)amino]methyl}benzonitrile](/img/structure/B1414800.png)
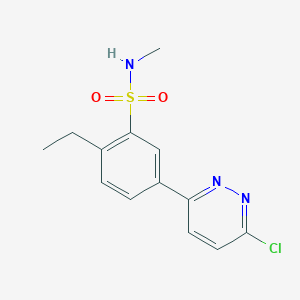
![2-{[(4-Chlorophenyl)methyl]amino}-2-methylpropanenitrile](/img/structure/B1414802.png)
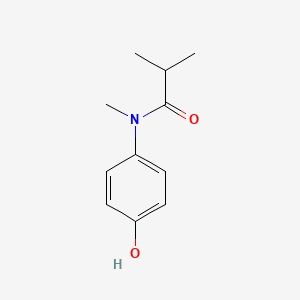
![2-[(4-Methylpiperidin-1-yl)sulfonyl]acetic acid](/img/structure/B1414806.png)
